molecular formula C9H21O3P B093893 Triisopropyl phosphite CAS No. 116-17-6

Triisopropyl phosphite

Cat. No. B093893
Key on ui cas rn: 116-17-6
M. Wt: 208.23 g/mol
InChI Key: SJHCUXCOGGKFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877749B2

Procedure details

The following reaction was performed in a 15 mL sealed tube, behind a safety shield. To 2-((trimethylsilyl)methyl)allyl acetate (2.227 mL, 10.73 mmol) in toluene (2 mL) was sequentially added ethyl acrylate (2.92 mL, 26.8 mmol), triisopropyl phosphite (1.474 mL, 6.44 mmol) and palladium(II)acetate (0.241 g, 1.073 mmol). The contents were purged with nitrogen gas for 5 min. and heated at 100° C. for 45 h. The reaction mixture was cooled to RT and concentrated under reduced pressure. The liquid was transferred to a 50 mL round bottom flask and distilled using a high vacuum pump. Fractions distilling at 50° C. were collected and concentrated to yield 1.317 g (80%) of ethyl 3-methylenecyclopentanecarboxylate. 1H NMR (400 MHz, CDCl3) δ ppm 4.90-4.85 (m, 2H), 4.14 (q, 2H, J=7.0 Hz), 2.87-2.78 (m, 1H), 2.61-2.53 (m, 2H), 2.51-2.23 (m, 2H), 2.09-1.82 (m, 2H), 1.29-1.23 (t, 3H, J=7.2 Hz).
Quantity
2.227 mL
Type
reactant
Reaction Step One
Quantity
2.92 mL
Type
reactant
Reaction Step Two
Quantity
1.474 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0.241 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]([CH2:8][Si](C)(C)C)=[CH2:7])(=O)[CH3:2].[C:13](OCC)(=O)[CH:14]=[CH2:15].P(OC(C)C)(OC(C)C)[O:21]C(C)C>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:13]=[C:14]1[CH2:15][CH2:8][CH:6]([C:5]([O:4][CH2:1][CH3:2])=[O:21])[CH2:7]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
2.227 mL
Type
reactant
Smiles
C(C)(=O)OCC(=C)C[Si](C)(C)C
Step Two
Name
Quantity
2.92 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Three
Name
Quantity
1.474 mL
Type
reactant
Smiles
P(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0.241 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following reaction
CUSTOM
Type
CUSTOM
Details
sealed tube
CUSTOM
Type
CUSTOM
Details
The contents were purged with nitrogen gas for 5 min.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The liquid was transferred to a 50 mL round bottom flask
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
Fractions distilling at 50° C.
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C=C1CC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.317 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 132.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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